molecular formula C11H24N2O3 B13556660 Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate

Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B13556660
M. Wt: 232.32 g/mol
InChI Key: CDFMXWNEFBJPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate is an organic compound with a complex structure that includes both amino and hydroxy functional groups. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can yield primary or secondary amines.

Scientific Research Applications

Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler analog used in similar applications but with fewer functional groups.

    Tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate: Another related compound with a different substitution pattern.

Uniqueness

Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate is unique due to its combination of amino and hydroxy functional groups, which provide versatile reactivity and make it suitable for a wide range of applications in synthesis and research.

Properties

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl N-(1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate

InChI

InChI=1S/C11H24N2O3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7-9,14H,6,12H2,1-5H3,(H,13,15)

InChI Key

CDFMXWNEFBJPEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(CN)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.